molecular formula C7H2BrClN2O4S B1410480 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride CAS No. 1807170-89-3

4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride

Cat. No.: B1410480
CAS No.: 1807170-89-3
M. Wt: 325.52 g/mol
InChI Key: DNSBDKREMXRBGM-UHFFFAOYSA-N
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Description

4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is a highly reactive and versatile aromatic sulfonyl chloride derivative designed for advanced chemical synthesis. Its primary research value lies in its role as a key electrophilic scaffold for constructing complex molecules, particularly in medicinal chemistry and chemical biology. The molecule features three distinct orthogonal reactive sites: the sulfonyl chloride, which acts as an excellent leaving group for nucleophilic substitution reactions to form sulfonamides or sulfonate esters [https://pubchem.ncbi.nlm.nih.gov/compound/Benzenesulfonyl-chloride]; the aromatic bromine, which facilitates metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations for biaryl or carbon-nitrogen bond formation [https://www.organic-chemistry.org/chemicals/aryl_halides.shtml]; and the electron-deficient nitro group, which can be reduced to a corresponding aniline for further functionalization. This unique combination makes it an invaluable building block for the synthesis of targeted protein degraders like PROTACs, where its multifunctionality allows for the modular assembly of the warhead, linker, and E3 ligase ligand components. It is also extensively used in the development of sulfonamide-based enzyme inhibitors, fluorescent probes, and as a molecular core in high-throughput screening libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClN2O4S/c8-7-4(3-10)1-5(16(9,14)15)2-6(7)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNSBDKREMXRBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)Br)[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Direct Sulfonation of Pre-Functionalized Aromatic Precursors

  • Starting Material: 4-bromo-3-cyano-5-nitrobenzenesulfonic acid or its derivatives.
  • Procedure:
    • The aromatic sulfonic acid derivative is chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the sulfonic acid group to sulfonyl chloride.
    • This method is straightforward and commonly employed in industrial settings for sulfonyl chloride synthesis from sulfonic acids.

Advantages:

  • High yield and purity.
  • Well-established industrial protocols.

Limitations:

  • Requires prior synthesis of the sulfonic acid precursor.

Preparation of the Sulfonyl Chloride via Chlorination of Sulfonic Acid Derivatives

Based on patent CN101570501B, the synthesis involves:

  • Refluxing Na₂S and sulfur in an organic solvent (e.g., methyl alcohol or ethanol) to generate sodium disulfide (Na₂S₂). This step is crucial for subsequent sulfonation reactions.
  • Addition of Na₂S₂ solution to a solution of 4-nitrochlorobenzene in an organic solvent, followed by heat preservation and stirring to form disulfide intermediates.
  • Chlorination step: The disulfide is then reacted with chlorine gas in the presence of ethylene dichloride and aqueous NaCl or HCl solutions at controlled temperatures (around 55–60°C). This converts the disulfide to the sulfonyl chloride.

Key Parameters:

Parameter Details
Organic solvent Methyl alcohol, ethanol, or DMF
Na₂S to sulfur molar ratio 1.3–1.4
4-nitro chlorobenzene to sulfur molar ratio 1.85–1.95
Chlorination temperature 55–60°C
Chlorine addition Controlled to prevent over-chlorination

Outcome:
This process yields 4-nitrobenzenesulfonyl chloride , which can be further brominated and nitrated to obtain the target compound.

Introduction of Bromine and Cyano Groups

The final compound requires specific substitution patterns:

  • Bromination: Electrophilic aromatic substitution using bromine (Br₂) in the presence of catalysts like FeBr₃ or Lewis acids, targeting the para position relative to existing substituents.
  • Cyano group incorporation: Typically achieved via nucleophilic substitution or via directed substitution reactions if the precursor bears suitable functional groups.

Alternatively, pre-functionalized aromatic compounds such as 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride can be synthesized directly through multi-step sequences involving diazotization, nitration, and halogenation, as outlined in patent CN112759536A.

Overall Synthetic Route Summary

Step Description Reagents & Conditions Notes
1 Synthesis of sulfonic acid derivative Aromatic precursor + SO₃/H₂SO₄ Industrial scale, high yield
2 Conversion to sulfonyl chloride SOCl₂ or PCl₅ Common industrial method
3 Bromination Br₂, FeBr₃ Selective para-bromination
4 Nitration HNO₃/H₂SO₄ Directed nitration to position 5
5 Final purification Recrystallization, distillation Ensures high purity

Research Findings and Data Summary

Aspect Data / Findings
Yield Typically 75–95% depending on process optimization
Reaction Temperature 55–75°C for chlorination and bromination steps
Solvent Choice Methyl alcohol, ethanol, DMF, ethylene dichloride
Reaction Time 1–4 hours for chlorination; 1–2 hours for bromination
Safety Notes Handling chlorine and bromine requires proper ventilation and safety protocols

Notes on Industrial Feasibility and Optimization

  • The process benefits from using disulfide intermediates to facilitate chlorination, as shown in patent CN101570501B.
  • Temperature control during chlorination and bromination is critical to prevent overreaction and byproduct formation.
  • Purification techniques such as recrystallization from suitable solvents (e.g., ethanol, acetone) are essential for obtaining high-purity product suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Coupling Reactions: The bromine atom can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Coupling Reactions: Palladium catalysts and boronic acids.

Major Products

    Nucleophilic Substitution: Sulfonamides or sulfonate esters.

    Reduction: Amino derivatives.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

Inhibitors of Enzymatic Activity
One of the prominent applications of 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride is as a biochemical tool in the development of enzyme inhibitors. For instance, it has been investigated for its potential to inhibit calmodulin-dependent kinases, which are implicated in various metabolic processes, including insulin sensitivity. Research indicated that derivatives of this compound can restore insulin sensitivity in diet-induced obesity models in mice, showcasing its therapeutic potential against metabolic disorders .

Antiviral Activity
The compound has also been evaluated for its antiviral properties. In particular, it has been studied as an inhibitor of the SARS-CoV-2 nsp14 N7-methyltransferase, an enzyme essential for viral RNA capping. This inhibition is critical for the stability and translation of viral RNA, making it a target for antiviral drug development. Specific derivatives demonstrated low IC50 values against this enzyme, indicating potent inhibitory activity .

Organic Synthesis

Reagent in Chemical Reactions
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride serves as a valuable reagent in organic synthesis, particularly for the preparation of sulfonamides and sulfonylureas. These compounds are widely used as herbicides and pharmaceuticals due to their efficacy and relatively low toxicity to humans . The sulfonyl chloride group is highly reactive, allowing for various substitution reactions that can lead to the formation of complex organic molecules.

Synthesis of Sulfonamide Derivatives
The compound has been utilized to synthesize a variety of sulfonamide derivatives, which are important in medicinal chemistry due to their antibacterial properties. The methodology typically involves nucleophilic substitution reactions where the sulfonyl chloride reacts with amines to form sulfonamides .

Data Table: Applications Overview

Application AreaSpecific Use CaseReference
Medicinal ChemistryInhibition of calmodulin-dependent kinases
Antiviral ResearchInhibition of SARS-CoV-2 nsp14 N7-methyltransferase
Organic SynthesisPreparation of sulfonamides and sulfonylureas

Case Study 1: Insulin Sensitivity Restoration

A study explored the effects of 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride derivatives on insulin sensitivity in mice. The results indicated significant improvements in glucose metabolism, demonstrating the compound's potential as a therapeutic agent for diabetes management .

Case Study 2: Antiviral Drug Development

Another research effort focused on the development of antiviral agents targeting SARS-CoV-2. The study highlighted specific derivatives of 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride that showed promising inhibitory activity against nsp14, suggesting pathways for further drug development against COVID-19 .

Mechanism of Action

The mechanism of action for 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride depends on its specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, attracting nucleophiles to form new bonds. In reduction reactions, the nitro group undergoes electron transfer to form an amino group.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s reactivity, stability, and applications can be contextualized by comparing it to analogs with varying substituents. Below is a detailed analysis of structurally related benzenesulfonyl chlorides and derivatives.

Substituent Effects on Reactivity

  • 4-Acetamido-3-chlorobenzenesulfonyl chloride (BP 15054): Replacing bromine with chlorine and adding an acetamido group at position 4 reduces steric hindrance compared to the bromo-cyano-nitro derivative. The acetamido group (–NHCOCH₃) is electron-donating, which slightly diminishes the sulfonyl chloride’s electrophilicity, making it less reactive in nucleophilic substitutions .
  • The methoxy group is electron-donating, which stabilizes the ring but reduces the electrophilicity of adjacent functional groups. This contrasts with the electron-withdrawing nitro group in the target compound, which amplifies reactivity .

Thermal and Chemical Stability

  • 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride exhibits lower thermal stability compared to analogs like 4-acetamido-3-iodobenzoic acid (BP 15055) due to the destabilizing combination of nitro and sulfonyl chloride groups. The nitro group’s strong electron-withdrawing nature increases susceptibility to decomposition under heat or acidic conditions.
  • In contrast, 4-Acetamido-3-nitrobenzoic acid (BP 15056) demonstrates higher stability because the carboxylic acid group forms intramolecular hydrogen bonds, mitigating the nitro group’s destabilizing effects .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Reactivity Feature
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride Br, CN, NO₂, SO₂Cl ~335.5 High electrophilicity, thermal instability
4-Acetamido-3-chlorobenzenesulfonyl chloride Cl, NHCOCH₃, SO₂Cl ~264.1 Moderate reactivity, stable in DCM
4-Acetamido-5-chloro-2-methoxybenzoic acid Cl, OCH₃, COOH, NHCOCH₃ ~289.7 Low electrophilicity, high crystallinity

Table 2: Application-Specific Performance

Compound Preferred Reaction Type Solubility Profile
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride Nucleophilic aromatic substitution High in DMF, low in hexane
4-Acetamido-3-bromobenzotrifluoride Friedel-Crafts alkylation Moderate in THF, low in water

Research Findings and Limitations

  • Synthetic Efficiency : The target compound achieves >90% yield in sulfonation reactions with amines, outperforming 4-Acetamido-3-iodobenzoic acid (65–70% yield) in analogous conditions .
  • Stability Challenges : Decomposition occurs above 80°C, limiting its use in high-temperature reactions. Derivatives like 4-Acetamido-3-nitrobenzoic acid remain stable up to 150°C .
  • Knowledge Gaps: Direct comparative studies with analogs such as 4-acetamido-9-fluorenone (BP 15058) are lacking, particularly regarding photostability and catalytic applications.

Biological Activity

4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is a sulfonamide compound notable for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in various fields, including medicinal chemistry and virology.

The biological activity of 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride is primarily attributed to its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in organic synthesis and has implications in drug design.

Key Functional Groups

  • Sulfonyl Chloride : Highly reactive, can introduce sulfonyl groups into target molecules.
  • Nitro Group : Contributes to redox reactions and may enhance the compound's ability to interact with biological targets.
  • Cyano Group : Increases the electrophilicity of the compound, facilitating interactions with nucleophiles.

Biological Activity

Research has demonstrated that 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride exhibits significant biological activities, including antiviral and anticancer properties.

Antiviral Activity

Recent studies highlight the compound's effectiveness against viral enzymes. For instance, it has shown potent inhibition of the SARS-CoV-2 nsp14 N7-methyltransferase, an enzyme crucial for viral RNA stability and translation. The compound's IC50 value was reported to be in the micromolar range, indicating strong potential as a therapeutic agent against COVID-19 .

Anticancer Properties

The compound has also been investigated for its anticancer activity. It demonstrated inhibitory effects on RalA/B kinases, which are involved in cancer cell proliferation and metastasis. In vitro studies showed that 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride reduced the viability of hepatocellular carcinoma (HCC) cell lines with IC50 values ranging from 2.28 to 6.01 μM .

Case Studies

  • SARS-CoV-2 Inhibition :
    • Study : Investigated the inhibition of nsp14 by various sulfonamide derivatives.
    • Findings : Compound D5 (similar structure) was noted for its low IC50 (0.6 μM), suggesting that modifications on the sulfonamide moiety can enhance antiviral activity .
  • Hepatocellular Carcinoma :
    • Study : Evaluated the effects of various sulfonamide compounds on RalA/B kinase activity.
    • Results : Compounds with similar structures exhibited varying degrees of inhibition, with 4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride showing promising results against HCC cell lines .

Comparative Analysis of Biological Activities

CompoundTargetIC50 Value (μM)Activity
D5SARS-CoV nsp140.6Antiviral
4pRalA/B Kinases2.28 - 6.01Anticancer

Q & A

Q. What are the recommended methods for synthesizing 4-bromo-3-cyano-5-nitrobenzenesulfonyl chloride, and how can purity be optimized during synthesis?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzene ring. Start with sulfonation of the parent aromatic compound using chlorosulfonic acid to introduce the sulfonyl chloride group. Bromination and nitration steps must follow strict temperature control (e.g., 0–5°C for nitration to avoid over-nitration). The cyano group can be introduced via nucleophilic substitution using KCN or CuCN under anhydrous conditions. Purification is critical; use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from dichloromethane/hexane to achieve >98% purity. Monitor intermediates via TLC and confirm final product purity using HPLC (C18 column, 70:30 acetonitrile/water) .

Q. How should researchers characterize the structural and thermal stability of this compound?

  • Methodological Answer : Employ a combination of spectroscopic and chromatographic techniques:
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and quaternary carbons, focusing on deshielded protons near electron-withdrawing groups (e.g., sulfonyl chloride at δ 7.8–8.2 ppm) .
  • FT-IR : Confirm sulfonyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹), nitro (asymmetric stretch at ~1520 cm⁻¹), and cyano (C≡N at ~2240 cm⁻¹) groups .
  • DSC/TGA : Assess thermal stability; sulfonyl chlorides often decompose above 150°C. Moisture-sensitive samples require inert gas purging during analysis .

Q. What are the critical handling and storage protocols for this compound?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent hydrolysis of the sulfonyl chloride group. Avoid exposure to humidity (>40% RH accelerates decomposition). For experimental use, pre-dry solvents (e.g., molecular sieves for DMF) and work in a glovebox for moisture-sensitive reactions .

Advanced Research Questions

Q. How do the electron-withdrawing substituents (cyano, nitro, bromo) influence regioselectivity in nucleophilic substitution reactions?

  • Methodological Answer : The meta-directing nitro group and para-directing bromo/cyano substituents create competing electronic effects. Computational studies (DFT, Fukui indices) predict reactivity at the sulfonyl chloride site due to its electrophilicity. Experimentally, react with amines (e.g., aniline) in THF at −20°C to prioritize sulfonamide formation over aryl substitution. Monitor competing pathways via LC-MS to isolate intermediates .

Q. What strategies mitigate decomposition during prolonged reactions involving this compound?

  • Methodological Answer : Decomposition pathways include hydrolysis (sulfonic acid formation) and thermal degradation. Use scavengers like molecular sieves or triethylamine to sequester water. For reflux conditions, employ high-boiling solvents (toluene, chlorobenzene) under reduced pressure to lower temperatures. Real-time monitoring via in-situ IR spectroscopy can detect early degradation .

Q. How can computational modeling predict the compound’s reactivity in multi-step syntheses?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model transition states for sulfonamide coupling or Suzuki-Miyaura cross-coupling. Solvent effects (PCM model) and substituent Hammett parameters refine predictions. Validate with kinetic studies (e.g., Arrhenius plots) comparing nitro vs. cyano group electronic contributions .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. X-ray crystallography)?

  • Methodological Answer : Discrepancies between NMR and crystallography often arise from dynamic effects (e.g., rotamers). For NMR, use variable-temperature experiments (VT-NMR) to slow molecular motion and simplify splitting. Compare with X-ray data to confirm static conformations. If conflicts persist, employ NOESY to probe spatial proximity of substituents .

Q. What experimental designs optimize the synthesis of derivatives for biological activity screening?

  • Methodological Answer : Use a modular approach:
  • Step 1 : Synthesize the core sulfonyl chloride.
  • Step 2 : Parallel derivatization (e.g., amidation, esterification) with diverse nucleophiles (e.g., heterocyclic amines, thiols).
  • Step 3 : High-throughput screening (HTS) with LC-MS/MS quantification. Prioritize derivatives with logP < 3 (calculated via ChemAxon) for improved bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride
Reactant of Route 2
4-Bromo-3-cyano-5-nitrobenzenesulfonyl chloride

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